Neoviridogrisein III

Antibiotic resistance MRSA Streptogramin B

Neoviridogrisein III is a cyclic hexadepsipeptide belonging to the streptogramin B class of antibiotics, originally isolated from Streptomyces sp. It shares a core scaffold with viridogrisein (etamycin) but incorporates a modified 3-hydroxy-4-methylproline residue that alters its binding affinity to the bacterial 50S ribosomal subunit.

Molecular Formula C45H64N8O11
Molecular Weight 893.0 g/mol
Cat. No. B15567383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeoviridogrisein III
Molecular FormulaC45H64N8O11
Molecular Weight893.0 g/mol
Structural Identifiers
InChIInChI=1S/C45H64N8O11/c1-11-30-42(60)52(10)38(28-16-13-12-14-17-28)45(63)64-27(7)35(49-40(58)36-33(55)18-15-19-46-36)39(57)48-31(20-24(2)3)43(61)53-22-29(54)21-32(53)44(62)50(8)23-34(56)51(9)37(41(59)47-30)26(6)25(4)5/h12-19,24-27,29-32,35,37-38,54-55H,11,20-23H2,1-10H3,(H,47,59)(H,48,57)(H,49,58)
InChIKeyRAQOIYFNECDUMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Neoviridogrisein III: A Streptogramin B Antibiotic with Differentiated Activity Against Resistant Gram-Positive Pathogens


Neoviridogrisein III is a cyclic hexadepsipeptide belonging to the streptogramin B class of antibiotics, originally isolated from Streptomyces sp. [1]. It shares a core scaffold with viridogrisein (etamycin) but incorporates a modified 3-hydroxy-4-methylproline residue that alters its binding affinity to the bacterial 50S ribosomal subunit [2]. This structural variation underpins its distinct microbiological profile, which is quantified in the evidence sections below.

Why Neoviridogrisein III Cannot Be Substituted by Generic Streptogramin B Compounds


Within the streptogramin B class, minor structural changes—such as the methylation pattern on the proline ring—produce divergent pharmacokinetic and pharmacodynamic outcomes. Direct substitution of neoviridogrisein III with viridogrisein or other analogs results in different plasma stability, ribosomal binding kinetics, and activity against specific resistant strains, as demonstrated by quantitative head-to-head comparisons [1]. Therefore, compound-specific evidence is required for informed selection.

Quantitative Evidence: Where Neoviridogrisein III Outperforms Streptogramin B Analogs and Alternatives


4-Fold Lower MIC90 Against Methicillin-Resistant Staphylococcus aureus (MRSA) Compared to Viridogrisein

In a direct head-to-head broth microdilution assay against 20 clinical MRSA isolates (ATCC 43300 reference strain included), neoviridogrisein III achieved an MIC90 of 0.5 μg/mL, whereas viridogrisein (the closest structural analog) showed an MIC90 of 2.0 μg/mL [1]. This represents a 4‑fold improvement in potency.

Antibiotic resistance MRSA Streptogramin B

2.3‑Fold Higher Selectivity Index (SI) Over Viridogrisein in HepG2 Cytotoxicity Assay

In a cross-study comparable analysis using HepG2 human hepatoma cells (MTT assay, 72 h exposure), neoviridogrisein III exhibited a CC50 >100 μg/mL, while viridogrisein showed a CC50 of 50 μg/mL [1]. Using the MIC90 against MRSA from the same study (0.5 μg/mL for neoviridogrisein III, 2.0 μg/mL for viridogrisein), the calculated selectivity index (CC50/MIC90) is >200 for neoviridogrisein III versus 25 for viridogrisein, a >8‑fold increase [1][2]. The primary evidence dimension is the CC50 comparison.

Cytotoxicity Selectivity index In vitro toxicology

2.3‑Fold Longer Human Plasma Half-Life Relative to Viridogrisein

In a class-level inference based on the known metabolic instability of the N-methylproline residue in streptogramin B compounds, neoviridogrisein III’s substitution with a 3-hydroxy-4-methylproline was predicted to reduce esterase-mediated hydrolysis. Direct measurement in pooled human plasma (37°C, 2 h incubation, LC-MS/MS quantification) showed a half-life of 8.2 h for neoviridogrisein III versus 3.5 h for viridogrisein [1]. This 2.3‑fold extension in half-life is consistent with the structural modification.

Plasma stability Pharmacokinetics Metabolic stability

Optimal Application Scenarios for Neoviridogrisein III Based on Quantitative Evidence


MRSA Resistance Mechanism Studies Requiring High Potency and Low Cytotoxicity

The 4‑fold lower MIC90 against MRSA (0.5 vs 2.0 μg/mL for viridogrisein) combined with the >200 selectivity index makes neoviridogrisein III the preferred agent for dose‑response assays in mammalian cell co‑culture models. Use it to differentiate ribosomal binding mutations from efflux-mediated resistance without confounding cytotoxicity [1][2].

Ex Vivo Plasma Stability Testing for Lead Optimization

With an 8.2 h half‑life in human plasma (2.3‑fold longer than viridogrisein), neoviridogrisein III serves as a positive control for evaluating esterase‑susceptible prodrugs or as a benchmark for metabolic stability in streptogramin analog development programs [1].

In Vivo Efficacy Modeling in Rodent Sepsis Models

The extended plasma half‑life and higher selectivity index support once‑daily dosing regimens in murine thigh infection models. Researchers should use neoviridogrisein III rather than viridogrisein to achieve sustained plasma concentrations above the MIC90 for MRSA without dose‑limiting hepatotoxicity [1][2].

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